molecular formula C14H11ClINO2 B5987860 2-chloro-5-iodo-N-(4-methoxyphenyl)benzamide

2-chloro-5-iodo-N-(4-methoxyphenyl)benzamide

Cat. No.: B5987860
M. Wt: 387.60 g/mol
InChI Key: AGFHCGFRHNWMJD-UHFFFAOYSA-N
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Description

2-chloro-5-iodo-N-(4-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of chloro, iodo, and methoxy substituents on the benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-iodo-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes using similar synthetic routes as in laboratory settings. The key to industrial synthesis is optimizing reaction conditions to maximize yield and minimize by-products. This often involves the use of high-purity reagents, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-iodo-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-5-iodo-N-(4-methoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-(4-methoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways involved can vary and are often the subject of detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-iodo-N-(4-methylphenyl)benzamide
  • 2-chloro-5-iodo-N-(4-ethoxyphenyl)benzamide

Uniqueness

2-chloro-5-iodo-N-(4-methoxyphenyl)benzamide is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of the methoxy group, in particular, can affect its electronic properties and interactions with other molecules.

Properties

IUPAC Name

2-chloro-5-iodo-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClINO2/c1-19-11-5-3-10(4-6-11)17-14(18)12-8-9(16)2-7-13(12)15/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFHCGFRHNWMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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